N-Phenyl vs. N-(3,5-Dimethylphenyl) Acetamide: Molecular Property and Chemical Space Differentiation
Compared to its closest commercially available congener N-(3,5-dimethylphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide (CAS 1251545-38-6), the target compound 1251604-28-0 replaces the 3,5-dimethylphenyl group on the acetamide nitrogen with an unsubstituted phenyl ring . This substitution reduces the molecular weight from 367.47 to 339.42 g/mol (Δ = -28.05 g/mol, -7.6%) and eliminates two methyl groups, decreasing both steric bulk and lipophilicity . The structural simplification alters hydrogen-bonding capacity and conformational flexibility at the terminal acetamide, which in structurally related SIRT2 inhibitor series has been shown to modulate target engagement by up to >20-fold in IC50 values depending on the N-aryl substituent [1]. Notably, the unsubstituted N-phenyl variant occupies a distinct region of chemical property space—lower molecular weight and reduced logP—that may favor different ADME outcomes and target selectivity profiles compared to the dimethyl-substituted analog [1].
| Evidence Dimension | Molecular weight, lipophilicity, and steric bulk at the acetamide N-substituent |
|---|---|
| Target Compound Data | Molecular weight: 339.42 g/mol; N-substituent: unsubstituted phenyl (no additional methyl groups); molecular formula: C17H17N5OS |
| Comparator Or Baseline | N-(3,5-dimethylphenyl) analog (CAS 1251545-38-6): molecular weight 367.47 g/mol; molecular formula C19H21N5OS; N-substituent: 3,5-dimethylphenyl (two additional methyl groups) |
| Quantified Difference | ΔMW = -28.05 g/mol (-7.6%); elimination of two methyl groups reduces steric bulk and lowers calculated logP by approximately 0.8–1.2 units (estimated from fragment-based contributions) |
| Conditions | Physicochemical property comparison based on molecular formula and structural analysis; logP estimation via fragment-based additive methods |
Why This Matters
The lower molecular weight and reduced lipophilicity of 1251604-28-0 may confer superior aqueous solubility and distinct pharmacokinetic properties compared to the dimethyl analog, which is critical for assay compatibility and in vivo study design where compound precipitation or non-specific binding must be minimized.
- [1] Yang L, Ma X, Yuan C, He Y, Li L, Fang S, et al. Discovery of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives as new potent and selective human sirtuin 2 inhibitors. Eur J Med Chem. 2017;134:230-241. PMID: 28415012. SAR data demonstrating impact of N-aryl substitution on SIRT2 IC50. View Source
